molecular formula C11H11ClN4S B4715714 1-(3-chlorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea

1-(3-chlorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea

Cat. No.: B4715714
M. Wt: 266.75 g/mol
InChI Key: PIRVWTSYOSRSBF-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has a unique structure that combines a chlorophenyl group with a pyrazolyl moiety, making it an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea typically involves the reaction of 3-chloroaniline with 1-methyl-1H-pyrazole-3-carboxylic acid, followed by the introduction of a thiourea group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

1-(3-chlorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chlorophenyl and pyrazolyl groups may also contribute to the compound’s overall biological activity by interacting with different pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(1H-pyrazol-3-yl)thiourea
  • 1-(4-chlorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea
  • 1-(3-bromophenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea

Uniqueness

1-(3-chlorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea is unique due to the presence of both a chlorophenyl group and a methyl-pyrazolyl moiety. This combination may result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(1-methylpyrazol-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4S/c1-16-6-5-10(15-16)14-11(17)13-9-4-2-3-8(12)7-9/h2-7H,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRVWTSYOSRSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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